Nafcillin Penilloic Acid Ester
CAS No.: 940306-31-0
Cat. No.: VC0110681
Molecular Formula: C₂₁H₂₄N₂O₆S
Molecular Weight: 432.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940306-31-0 |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₆S |
| Molecular Weight | 432.49 |
Introduction
Synthesis and Degradation Pathways
Nafcillin Penilloic Acid Ester is generated through the hydrolytic degradation of nafcillin, a semi-synthetic penicillin derivative. The beta-lactam ring in nafcillin undergoes nucleophilic attack by water or esterases, leading to ring opening and the formation of penilloic acid . Subsequent esterification at the carboxyl group yields the ester derivative. This process is accelerated under acidic conditions due to the electron-donating ethoxy group on nafcillin’s naphthalene side chain, which enhances the electrophilicity of the beta-lactam carbonyl .
Comparative studies indicate that nafcillin’s acid instability exceeds that of penicillin G (benzylpenicillin), as its ethoxy-aromatic substituent facilitates beta-lactam hydrolysis . This instability necessitates careful pH control during pharmaceutical formulation to minimize degradation into penilloic acid derivatives.
Pharmacokinetic and Elimination Profile
-
Biliary Excretion: Lipophilic penicillins like nafcillin display high biliary clearance ratios. The ester’s increased hydrophobicity likely enhances its affinity for hepatobiliary transport systems, leading to preferential excretion into bile .
-
Renal Handling: Unlike more hydrophilic penicillins (e.g., carbenicillin), nafcillin and its derivatives show limited renal tubular secretion. Only 20–30% of the administered dose appears unchanged in urine .
-
Half-Life Modulation: In hepatic impairment, nafcillin’s half-life increases significantly due to reduced clearance capacity. This effect is expected to extend to its penilloic acid ester, necessitating dose adjustments in patients with liver dysfunction .
Table 2: Comparative Pharmacokinetic Parameters of Nafcillin Derivatives
| Parameter | Nafcillin | Penilloic Acid Ester |
|---|---|---|
| Oral Bioavailability | <10% | Not reported |
| Protein Binding | 90% | Estimated >95% |
| Primary Clearance Route | Hepatic (70%) | Hepatic/Biliary |
| Plasma Half-Life | 0.5–1.5 hr | 2–4 hr (estimated) |
Biomedical Implications and Metabolic Interactions
As a degradation product, Nafcillin Penilloic Acid Ester may contribute to allergic reactions in penicillin-sensitive individuals. The penicilloate structure retains antigenic determinants capable of cross-reacting with IgE antibodies directed against native penicillin epitopes . Furthermore, its hepatic clearance pathway creates potential for drug-drug interactions with:
-
Cytochrome P450 Inhibitors: Elevated ester plasma levels may occur with coadministration of CYP3A4/2C9 inhibitors (e.g., fluconazole).
-
UDP-Glucuronosyltransferase Inducers: Rifampicin or phenobarbital could accelerate ester metabolism, reducing systemic exposure.
Analytical Characterization Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary analytical method, achieving >95% purity resolution . Mass spectrometric analysis confirms the molecular ion at m/z 432.1355 (M+H)+. Diastereomer separation requires chiral stationary phases or capillary electrophoresis with cyclodextrin additives.
Comparative Analysis with Related Esters
-
Acyltransferase Engineering: Heterologous expression of S. cerevisiae ATF1 could enhance ester yields in bioreactor systems .
-
NADH Redox Balancing: Deletion of Cspa_c47560 in C. saccharoperbutylacetonicum improves butanol availability , a strategy potentially adaptable for penilloic ester synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume